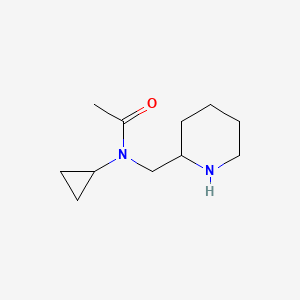

N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide

Description

Properties

IUPAC Name |

N-cyclopropyl-N-(piperidin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-9(14)13(11-5-6-11)8-10-4-2-3-7-12-10/h10-12H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLFMSJQGGQLHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1CCCCN1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is paved with rigorous scientific evaluation. Central to this endeavor is the comprehensive characterization of its physicochemical properties. These fundamental attributes govern a molecule's behavior in both in vitro and in vivo systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and ultimate therapeutic efficacy.[1] This guide is dedicated to providing a detailed technical overview of N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide, a compound of interest within contemporary pharmaceutical research. The piperidine moiety, a prevalent scaffold in medicinal chemistry, is a key structural feature in numerous FDA-approved drugs, underscoring the significance of thoroughly characterizing its derivatives.[2]

Chemical Identity and Structural Elucidation

A precise understanding of a compound's chemical identity is the bedrock of all subsequent physicochemical and biological investigations.

-

IUPAC Name: N-cyclopropyl-N-[(piperidin-2-yl)methyl]acetamide

-

CAS Number: 1353943-69-7

-

Molecular Formula: C₁₁H₂₀N₂O

-

Molecular Weight: 196.29 g/mol

The structural architecture of this compound, featuring a cyclopropyl group, a piperidine ring, and an acetamide functional group, suggests a molecule with a distinct three-dimensional conformation that will dictate its interactions with biological targets.

Figure 2: Workflow for the miniaturized shake-flask solubility assay.

Methodology:

-

Compound Preparation: An excess of this compound is added to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH of 7.4.

-

Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (typically 25°C) for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is filtered to remove all undissolved particles.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Mass Spectrometry (HPLC-MS). [1]

Lipophilicity Assessment: Chromatographic Determination of LogD/LogP

Chromatography-based methods offer a rapid and reliable alternative to the traditional shake-flask method for determining lipophilicity. [3] Rationale: The retention time of a compound on a reversed-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be accurately estimated.

Experimental Workflow:

-

System Calibration: A series of standard compounds with a range of known LogP values are injected onto a C18 reversed-phase HPLC column.

-

Mobile Phase Gradient: A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous buffer is used to elute the compounds.

-

Retention Time Measurement: The retention time for each standard is recorded.

-

Calibration Curve: A linear regression analysis is performed by plotting the known LogP values against the measured retention times.

-

Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is measured.

-

LogP Determination: The LogP of the test compound is calculated from its retention time using the calibration curve.

Ionization Constant (pKa) Determination via Capillary Electrophoresis

Capillary electrophoresis is a powerful technique for determining pKa values, especially for compounds with low solubility. [1]

Figure 3: Conceptual workflow for pKa determination by capillary electrophoresis.

Principle: The electrophoretic mobility of a molecule is dependent on its charge, which in turn is a function of the pH of the surrounding medium. By measuring the mobility of this compound across a range of pH values, a titration curve can be generated, from which the pKa can be determined as the pH at which the compound is 50% ionized.

Synthesis and Further Characterization

The synthesis of this compound and its analogs can be achieved through various synthetic routes, often involving the hydrogenation of corresponding pyridine precursors or through multi-step sequences involving amination and acylation reactions. [2][4]A thorough characterization of the final compound and its intermediates is essential to ensure purity and confirm its chemical identity. A suite of analytical techniques is typically employed for this purpose. [5] Common Analytical Techniques for Structural Confirmation and Purity Assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and connectivity of atoms.

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern of the molecule.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Conclusion and Future Directions

The comprehensive physicochemical characterization of this compound is a critical step in its evaluation as a potential drug candidate. The data generated from the methodologies outlined in this guide will provide invaluable insights into its ADME properties and guide further optimization efforts. Future work should focus on establishing a quantitative structure-property relationship (QSPR) for this class of compounds to facilitate the rational design of new analogs with improved physicochemical and pharmacological profiles.

References

- Vertex AI Search. (n.d.). PHYSICO-CHEMICAL ANALYTICAL METHODS. Retrieved February 15, 2026.

- Analiza. (n.d.). Physicochemical Properties. Retrieved February 15, 2026.

- PubChem. (n.d.). N-cyclopropyl-2-(3-methylpiperidin-1-yl)acetamide. Retrieved February 15, 2026.

- PubChem. (n.d.). N-cyclopropyl-2-(4-methylpiperidin-1-yl)acetamide. Retrieved February 15, 2026.

- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved February 15, 2026.

- Nakov, N., Acevska, J., Brezovska, K., Kavrakovski, Z., & Dimitrovska, A. (n.d.).

- Sigma-Aldrich. (n.d.). Small Molecules Analysis & QC. Retrieved February 15, 2026.

- Chemcd. (n.d.). n-cyclopropyl-2-(4-[(methylamino)methyl]piperidin-1-yl)acetamide. Retrieved February 15, 2026.

- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9). Retrieved February 15, 2026.

- ChemicalBook. (n.d.). N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetaMide. Retrieved February 15, 2026.

- National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 2937.

- Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry, 20(40), 7891-7898.

- PubChemLite. (n.d.). N-cyclopropyl-2-(piperazin-1-yl)acetamide. Retrieved February 15, 2026.

- MolCore. (n.d.). 1353977-58-8 | N-Cyclopropyl-N-(piperidin-3-ylmethyl)acetamide. Retrieved February 15, 2026.

- Pharmaffiliates. (n.d.). N-(((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methyl)acetamide. Retrieved February 15, 2026.

- Cheméo. (n.d.). Chemical Properties of Acetamide, N,N-diethyl- (CAS 685-91-6). Retrieved February 15, 2026.

- Pharmaffiliates. (n.d.). N-(3-((3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl)amino)phenyl)acetamide. Retrieved February 15, 2026.

- Chemenu. (n.d.). cas 1353943-69-7|| where to buy N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide. Retrieved February 15, 2026.

- Fluorochem. (n.d.). N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide. Retrieved February 15, 2026.

Sources

Solubility profile of N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide in water vs organic solvents

Technical Guide & Application Note

Executive Summary

This technical guide provides a rigorous analysis of the solubility profile of N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide , a secondary amine-containing scaffold relevant to medicinal chemistry programs targeting G-protein-coupled receptors (e.g., GPR119) and ion channels.

Effective formulation and assay development for this compound require a nuanced understanding of its pH-dependent aqueous solubility and its compatibility with organic vehicles. This guide synthesizes calculated physicochemical properties with standard solubility principles to offer a predictive profile, followed by validated experimental protocols for empirical verification.

Physicochemical Basis of Solubility[2][3]

To predict solubility behavior, we must first deconstruct the molecule into its functional pharmacophores. The structure comprises a polar acetamide core, a lipophilic cyclopropyl moiety, and a basic piperidine ring.

Structural Analysis & Calculated Properties[2]

| Property | Value (Predicted/Calc) | Structural Driver | Impact on Solubility |

| Molecular Formula | C₁₁H₂₀N₂O | — | — |

| Molecular Weight | 196.29 g/mol | Small Molecule (<500 Da) | Favorable for high solubility potential. |

| pKa (Basic) | ~10.8 - 11.2 | Piperidine Nitrogen (2° Amine) | Critical: High aqueous solubility at pH < 9.0 due to ionization. |

| LogP | 0.8 – 1.2 | Cyclopropyl (+), Amide (-) | Moderate lipophilicity; likely soluble in alcohols and chlorinated solvents. |

| H-Bond Donors | 1 | Piperidine NH | Facilitates solubility in protic solvents (Water, Ethanol). |

| H-Bond Acceptors | 2 | Amide Carbonyl, Piperidine N | Interaction with water/alcohols.[1] |

| Physical State | Viscous Oil or Low-Melting Solid | Flexible alkyl chains | May require heating for initial dissolution in viscous solvents. |

Key Insight: The solubility of this compound is governed by the ionization of the piperidine nitrogen . At physiological pH (7.4), the molecule is predominantly protonated (cationic), enhancing water solubility. In basic environments (pH > 11), it exists as a neutral free base, significantly increasing its affinity for organic solvents and decreasing aqueous solubility.

Solubility Profile: Water vs. Organic Solvents[2][3]

Aqueous Solubility (pH-Dependent)

The aqueous solubility (

-

pH 1.2 (Gastric Fluid): Highly Soluble (> 50 mg/mL). The piperidine ring is fully protonated (

). -

pH 7.4 (Blood/Cytosol): Soluble. Still predominantly ionized (~99.9%).

-

pH 12.0 (Basic Workup): Low Solubility (

). The molecule is neutral. This is the ideal pH for extraction into organic solvents (DCM, EtOAc).

Organic Solvent Compatibility

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMA | Very High (>100 mM) | Dipole-dipole interactions with the amide core; standard for stock solutions. |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the amine and amide carbonyl. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the lipophilic cyclopropyl/piperidine backbone (Neutral form). |

| Ethers | THF, Diethyl Ether | Moderate | Good solubility for the neutral free base; reduced solubility for salts. |

| Alkanes | Hexane, Heptane | Low to Moderate | The polar amide/amine functionalities oppose solvation in strictly non-polar media. |

Experimental Determination Protocols

To move from prediction to empirical data, the following validated workflows are recommended.

Workflow 1: Kinetic Solubility Screening (High-Throughput)

Purpose: Rapid estimation of solubility limit to prevent precipitation in biological assays (e.g., HTS, cell culture).

Methodology: Nephelometry or UV-Vis precipitation detection.

Figure 1: Kinetic solubility screening workflow designed to identify the "crash point" of the compound in aqueous media.

Workflow 2: Thermodynamic Equilibrium Solubility (Shake-Flask)

Purpose: Accurate determination of saturation solubility (

Protocol:

-

Preparation: Add excess solid/oil of N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide to a glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, Water, or Simulated Intestinal Fluid).

-

Equilibration: Agitate at 25°C (or 37°C) for 24–48 hours.

-

Note: Check pH at the end of equilibration; the basic amine may shift the buffer pH.

-

-

Separation: Centrifuge (10,000 rpm, 10 min) or filter (0.45 µm PVDF) to remove undissolved material.

-

Caution: Ensure the filter does not adsorb the compound (validate with a known standard).

-

-

Quantification: Analyze the supernatant via HPLC-UV (210-220 nm for acetamide absorption) or LC-MS/MS.

Workflow 3: LogD and pKa Determination

Purpose: To map the lipophilicity profile across the physiological pH range.

Figure 2: Integrated workflow for determining ionization constants (pKa) and lipophilicity (LogD).

Formulation & Handling Recommendations

Stock Solution Preparation

-

Preferred Solvent: Dimethyl Sulfoxide (DMSO).

-

Concentration: 10 mM to 100 mM.

-

Storage: -20°C. The acetamide bond is stable, but the secondary amine is prone to oxidation over long periods. Store under nitrogen or argon if possible.

LC-MS Analysis Conditions

For quantification during solubility studies, use the following starting conditions:

-

Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18).

-

Mobile Phase A: Water + 0.1% Formic Acid (High pH mobile phase like Ammonium Bicarbonate pH 10 is recommended to improve peak shape for basic amines).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Detection: ESI+ (Positive Mode). The piperidine nitrogen will protonate readily

.

References

-

PubChem. (2025). Compound Summary: N-cyclopropyl-2-(piperidin-1-yl)acetamide derivatives. National Library of Medicine. [Link]

-

ResearchGate. (2013). Patent Analysis: N-cyclopropyl-N-piperidinyl-amide derivatives as GPR119 agonists. [Link]

Sources

Methodological & Application

Application Note: Synthesis of N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide

This Application Note details the optimized synthesis of N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide , a critical pharmacophore often found in Orexin receptor antagonists (e.g., Filorexant derivatives) and Melatonin receptor ligands.

The guide prioritizes the Chiral Pool Strategy using N-Boc-L-pipecolic acid derivatives. This approach ensures enantiomeric purity (typically >98% ee) and avoids the chemoselectivity issues associated with pyridine hydrogenation in the presence of a cyclopropyl ring.

Executive Summary & Retrosynthetic Analysis

The target molecule features a piperidine ring linked via a methylene bridge to a tertiary amide. The core challenge lies in constructing the sterically crowded tertiary amide while preventing racemization at the piperidine C2 position and avoiding over-alkylation of the amine.

Strategic Disconnections

-

Amide Bond Formation: The final assembly involves acetylating the secondary amine N-cyclopropyl-1-(piperidin-2-yl)methanamine.

-

C-N Bond Formation (Critical Step): The secondary amine is best generated via Reductive Amination of N-Boc-piperidine-2-carboxaldehyde with cyclopropylamine. This method is superior to direct alkylation, which suffers from poly-alkylation and elimination side reactions.

-

Chiral Precursor: The aldehyde is generated in situ or via mild oxidation from commercial (S)-N-Boc-2-hydroxymethylpiperidine to preserve stereochemistry.

Reaction Scheme (DOT Visualization)

Figure 1: Step-wise synthetic pathway from chiral alcohol to final deprotected amine.[1][2][3][4][5]

Detailed Experimental Protocols

Step 1: Oxidation to N-Boc-Piperidine-2-Carboxaldehyde

Rationale: The aldehyde is prone to racemization via enolization. We utilize Dess-Martin Periodinane (DMP) for mild, neutral conditions that minimize epimerization compared to Swern or Jones oxidation.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| (S)-N-Boc-2-hydroxymethylpiperidine | 1.0 | Starting Material |

| Dess-Martin Periodinane (DMP) | 1.2 | Oxidant |

| NaHCO₃ (sat. aq.) | - | Quench/Buffer |

| Na₂S₂O₃ (sat. aq.) | - | Reductant (quench) |

| Dichloromethane (DCM) | 0.1 M | Solvent |

Protocol:

-

Dissolve (S)-N-Boc-2-hydroxymethylpiperidine (10.0 g, 46.4 mmol) in anhydrous DCM (460 mL).

-

Cool the solution to 0 °C under nitrogen atmosphere.

-

Add DMP (23.6 g, 55.7 mmol) portion-wise over 15 minutes.

-

Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (stain with KMnO₄; aldehyde appears instantly).

-

Quench: Pour reaction mixture into a vigorously stirred 1:1 mixture of sat. NaHCO₃ and sat. Na₂S₂O₃ (200 mL). Stir until the organic layer is clear (approx. 15 min).

-

Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Critical Checkpoint: Use the crude aldehyde immediately in Step 2. Do not store for >12 hours.

Step 2: Reductive Amination with Cyclopropylamine

Rationale: Cyclopropylamine is a weak nucleophile with significant steric bulk. Using Sodium Triacetoxyborohydride (STAB) allows for reductive amination without pre-forming the imine, maintaining a slightly acidic pH that catalyzes iminium formation while preventing aldehyde racemization.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Crude Aldehyde (from Step 1) | 1.0 | Electrophile |

| Cyclopropylamine | 1.5 | Nucleophile |

| Sodium Triacetoxyborohydride (STAB) | 1.5 | Reducing Agent |

| Acetic Acid (AcOH) | 1.0 | Catalyst |

| 1,2-Dichloroethane (DCE) | 0.2 M | Solvent |

Protocol:

-

Dissolve the crude aldehyde in anhydrous DCE (230 mL).

-

Add Cyclopropylamine (3.97 g, 69.6 mmol) followed by Acetic Acid (2.7 mL). Stir for 30 minutes at RT to allow hemiaminal/imine equilibrium.

-

Cool to 0 °C. Add STAB (14.7 g, 69.6 mmol) portion-wise.

-

Warm to RT and stir for 16 hours.

-

Quench: Slowly add sat. NaHCO₃ (aq) to adjust pH to ~8.

-

Extract with DCM (3 x). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (SiO₂; 0-5% MeOH in DCM).

-

Target Yield: 75-85% over two steps.

-

Step 3: Acetylation

Rationale: The secondary amine is sterically hindered. Acetyl chloride is more reactive than acetic anhydride and is preferred here to ensure complete conversion.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Secondary Amine (from Step 2) | 1.0 | Substrate |

| Acetyl Chloride | 1.2 | Acylating Agent |

| Triethylamine (TEA) | 2.0 | Base |

| DMAP | 0.05 | Catalyst |

| DCM | 0.2 M | Solvent |

Protocol:

-

Dissolve the amine (Step 2 product) in anhydrous DCM.

-

Add TEA and catalytic DMAP. Cool to 0 °C.

-

Add Acetyl Chloride dropwise.

-

Stir at RT for 2 hours.

-

Wash with 1N HCl (to remove unreacted amine/TEA), then sat. NaHCO₃.

-

Concentrate to yield the N-Boc protected amide.

Step 4: Boc-Deprotection & Salt Formation

Rationale: Acidic cleavage of the Boc group yields the final product. Using HCl/Dioxane allows for the isolation of the product as a stable hydrochloride salt, which is preferred for storage and stability.

Protocol:

-

Dissolve the intermediate from Step 3 in 4M HCl in Dioxane (10 equiv of HCl).

-

Stir at RT for 2-4 hours. Monitor by LC-MS for disappearance of Boc-protected mass (+100 amu).

-

Concentrate in vacuo to remove dioxane and excess HCl.

-

Triturate the residue with Diethyl Ether or MTBE to precipitate the hydrochloride salt.

-

Filter and dry under high vacuum.

Critical Control Points & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Racemization (Low ee) | Basic conditions during oxidation or prolonged aldehyde storage. | Use DMP (neutral) instead of Swern. Process aldehyde immediately. Keep reductive amination slightly acidic (AcOH). |

| Low Yield (Step 2) | Cyclopropylamine is volatile and sterically hindered. | Use 1.5-2.0 equivalents of amine. Ensure DCE is anhydrous. Allow pre-complexation time before adding STAB. |

| Bis-alkylation | Highly unlikely with cyclopropylamine and STAB. | If observed, lower temperature of STAB addition and dilute reaction mixture. |

| Cyclopropyl Ring Opening | Not an issue in this route. | Avoid catalytic hydrogenation (Pd/C, H₂) if attempting alternative deprotection strategies; the cyclopropyl ring is sensitive to hydrogenolysis. |

Alternative "Industrial" Route (Risk Analysis)

A common alternative involves starting from Pyridine-2-carboxaldehyde .

-

Workflow: Pyridine-2-CHO + Cyclopropylamine → Imine → Reduction → Acetylation → Pyridine Hydrogenation .

-

Verdict: NOT RECOMMENDED for high-precision applications.

-

Reasoning: The final step requires hydrogenating the pyridine ring to a piperidine ring (e.g., H₂/PtO₂/AcOH). These conditions pose a high risk of opening the cyclopropyl ring (hydrogenolysis) or reducing the amide. Furthermore, this yields a racemic product, requiring expensive chiral resolution downstream.

References

-

Reductive Amination Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Dess-Martin Oxidation: Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. Link

-

Orexin Antagonist Synthesis (Context): Baxter, C. A., et al. (2011). The First Large-Scale Synthesis of MK-6096, a Dual Orexin Receptor Antagonist. Organic Process Research & Development, 15(2), 367–375. Link

-

Boc Deprotection Standards: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. Link

Sources

- 1. US20050176752A1 - Process for the preparation of piperidine derivatives - Google Patents [patents.google.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Step-by-step preparation protocol for N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide

An Application Note for the Synthesis of N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide

Abstract

This document provides a detailed, two-step protocol for the laboratory-scale synthesis of this compound, a substituted piperidine derivative of interest in medicinal chemistry and drug development.[1][2] The synthesis employs a robust and widely applicable methodology involving an initial reductive amination to form the key secondary amine intermediate, followed by a direct acylation to yield the final amide. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, explanations for experimental choices, safety protocols, and characterization guidelines to ensure both reproducibility and safety.

Synthetic Strategy Overview

The preparation of the target compound is achieved through a sequential two-step process. This strategy is designed for efficiency and high yield, utilizing common and well-documented organic transformations.

-

Step 1: Reductive Amination. The synthesis begins with the formation of an imine intermediate from piperidine-2-carbaldehyde and cyclopropylamine. This intermediate is then reduced in situ using a mild and selective reducing agent, Sodium Triacetoxyborohydride (STAB), to yield the secondary amine, N-cyclopropyl-N-(piperidin-2-ylmethyl)amine. Reductive amination is a cornerstone of amine synthesis due to its operational simplicity and the wide availability of starting materials.[3] STAB is particularly advantageous as it is less sensitive to acidic conditions than other borohydrides, allowing for the one-pot formation and reduction of the imine.[4]

-

Step 2: N-Acylation. The secondary amine intermediate is subsequently acylated using acetic anhydride in the presence of a tertiary amine base, such as triethylamine, to neutralize the acetic acid byproduct. This reaction forms the stable amide bond, yielding the final product, this compound.

The overall workflow is depicted in the diagram below.

Safety and Handling Precautions

This protocol involves hazardous materials. All procedures must be performed in a well-ventilated fume hood by personnel trained in standard organic synthesis techniques. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory.[5]

-

Cyclopropylamine: This reagent is a flammable, corrosive, and toxic liquid.[6][7] It should be handled with extreme care to avoid inhalation and skin contact.[8][9] Store in a cool, well-ventilated area away from ignition sources.[10] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]

-

Sodium Triacetoxyborohydride (STAB): STAB is a moisture-sensitive solid that reacts with water to release flammable gases.[11][12] It should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a dry place.[5][13] Do not use water to extinguish fires involving STAB; use a dry chemical powder extinguisher.[14]

-

Solvents (Dichloromethane, Ethyl Acetate): These solvents are volatile and potentially harmful. Avoid inhalation of vapors and skin contact.

An eyewash station and safety shower must be readily accessible. Consult the Safety Data Sheets (SDS) for all reagents before beginning the experiment.[6][11][12][13]

Materials and Equipment

Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |

| Piperidine-2-carbaldehyde | 113.16 | 10.0 | 1.0 |

| Cyclopropylamine | 57.09 | 12.0 | 1.2 |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 15.0 | 1.5 |

| Dichloromethane (DCM), anhydrous | - | ~100 mL | - |

| Acetic Anhydride | 102.09 | 11.0 | 1.1 |

| Triethylamine (TEA) | 101.19 | 15.0 | 1.5 |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | As needed | - |

| Brine (Saturated aq. NaCl) | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

| Solvents for Chromatography (e.g., Ethyl Acetate, Hexanes) | - | As needed | - |

Equipment

-

Round-bottom flasks (250 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Inert gas line (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Detailed Experimental Protocol

Part A: Synthesis of N-cyclopropyl-N-(piperidin-2-ylmethyl)amine (Intermediate)

-

Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-2-carbaldehyde (10.0 mmol, 1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM, 80 mL) to the flask. Stir the solution under an inert atmosphere (N₂ or Ar). Add cyclopropylamine (12.0 mmol, 1.2 eq) dropwise via syringe at room temperature.

-

Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by TLC.

-

Reduction: To the stirring solution, add Sodium Triacetoxyborohydride (STAB) (15.0 mmol, 1.5 eq) portion-wise over 15-20 minutes. Causality Note: Adding STAB in portions helps to control any potential exotherm and ensures a smooth reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (~50 mL). Stir vigorously for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM (2 x 30 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (~40 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is the intermediate secondary amine. This intermediate is often used in the next step without further purification.

Part B: Synthesis of this compound (Final Product)

-

Reaction Setup: Dissolve the crude intermediate amine from Part A in DCM (80 mL) in a 250 mL round-bottom flask under an inert atmosphere. Cool the flask to 0 °C using an ice bath.

-

Base and Acylating Agent Addition: Add triethylamine (TEA) (15.0 mmol, 1.5 eq) to the solution. Causality Note: TEA acts as a base to neutralize the acidic byproduct of the acylation, driving the reaction to completion. Then, add acetic anhydride (11.0 mmol, 1.1 eq) dropwise via syringe.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by TLC.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ solution (~50 mL). Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

-

Purification: The crude product should be purified by silica gel column chromatography. A gradient elution system, such as 0-10% methanol in dichloromethane or 20-80% ethyl acetate in hexanes, is typically effective. The appropriate solvent system should be determined by TLC analysis.

-

Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure, including the presence of signals corresponding to the cyclopropyl, piperidine, and acetyl groups.

-

Mass Spectrometry (MS): To confirm the molecular weight of the target compound (C₁₁H₂₀N₂O, MW: 196.29 g/mol ).[15]

-

Troubleshooting

-

Incomplete Reductive Amination: If the reaction stalls, ensure all reagents and solvents were anhydrous, as moisture will decompose the STAB reagent.[11] A small, additional charge of STAB may be required.

-

Low Yield in Acylation: Ensure the intermediate amine was sufficiently pure and that an adequate amount of base (TEA) was used to neutralize byproducts.

-

Purification Difficulties: If the product is difficult to separate from impurities, consider an alternative purification method such as preparative HPLC or crystallization if the compound is a solid.

References

- AK Scientific, Inc. (n.d.). Safety Data Sheet: Sodium triacetoxyborohydride.

- lifechem pharma. (2024, August 28). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.

- Apollo Scientific. (2022, September 16). Safety Data Sheet: Cyclopropylamine.

- Cole-Parmer. (2005, July 12). Material Safety Data Sheet - Sodium triacetoxyborohydride.

- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Cyclopropylamine.

- Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Understanding Cyclopropylamine: Key Chemical Properties and Safety Protocols.

- CDH Fine Chemical. (n.d.). Cyclopropylamine MATERIAL SAFETY DATA SHEET.

- Apollo Scientific. (n.d.). Safety Data Sheet: Sodium triacetoxyborohydride.

- TCI Chemicals. (2025, May 2). SAFETY DATA SHEET: Cyclopropylamine.

- PubChem. (n.d.). N-cyclopropyl-2-(3-methylpiperidin-1-yl)acetamide.

- Google Patents. (n.d.). EP1951699B1 - Processes for the preparation of cyclopropyl-amide derivatives.

- Chemenu. (n.d.). cas 1353943-69-7|| where to buy N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide.

- Chemcd. (n.d.). n-cyclopropyl-2-(4-[(methylamino)methyl]piperidin-1-yl)acetamide.

- Antonova, Y., et al. (2023).

- PubChemLite. (n.d.). N-cyclopropyl-2-(piperazin-1-yl)acetamide.

- Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

- Benchchem. (n.d.). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.

- ChemicalBook. (n.d.). N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetaMide.

- ResearchGate. (2021, September). The reductive amination reaction.

- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

- MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.

- ResearchGate. (2013, July 22). Patent No. US 8,492,382 B2.

Sources

- 1. mdpi.com [mdpi.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lifechempharma.com [lifechempharma.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. nbinno.com [nbinno.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. aksci.com [aksci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. lobachemie.com [lobachemie.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. cas 1353943-69-7|| where to buy N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide [chemenu.com]

Application Note: Crystallization of N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide

This Application Note and Protocol guide is designed for senior researchers and process chemists. It addresses the specific physicochemical challenges of crystallizing N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide , a functionalized piperidine scaffold often utilized in fragment-based drug discovery (FBDD) and as a pharmaceutical intermediate.

CAS Registry Number: 1353943-69-7 (Generic/Racemic) Molecular Formula: C₁₁H₂₀N₂O Molecular Weight: 196.29 g/mol

Part 1: Executive Summary & Physicochemical Profile

The target molecule contains a secondary amine (piperidine ring), a tertiary amide, and a lipophilic cyclopropyl group. This structural combination presents specific crystallization challenges:

-

Basicity: The piperidine nitrogen (

) makes the molecule highly basic. -

Conformational Flexibility: The methylene bridge and the piperidine ring (chair/boat conformers) often lead to the formation of viscous oils rather than crystalline solids in the free base form.

-

Chirality: The C2 position on the piperidine ring is a stereocenter. Unless synthesized via asymmetric hydrogenation or chiral pool synthesis, the product is a racemate. Racemates often crystallize with different packing efficiencies than pure enantiomers.

Strategic Recommendation: For robust isolation and purification, salt formation is the primary recommended strategy. Crystallizing the free base is reserved for single-crystal X-ray diffraction (SCXRD) or specific formulation requirements.

Part 2: Pre-Crystallization Characterization

Before attempting bulk crystallization, perform a solubility screen.

Table 1: Solubility Profile & Solvent Selection Guide

| Solvent Class | Representative Solvent | Solubility (Free Base) | Solubility (Salt Forms) | Role in Protocol |

| Polar Protic | Methanol, Ethanol | High | High to Moderate | Solvent (Good for dissolving crude) |

| Polar Aprotic | Acetone, Acetonitrile | High | Low | Anti-solvent (Induces precipitation) |

| Chlorinated | Dichloromethane (DCM) | Very High | Moderate | Extraction / Initial dissolution |

| Ethers | MTBE, THF | Moderate | Very Low | Primary Anti-solvent |

| Hydrocarbons | Heptane, Hexane | Low | Insoluble | Strong Anti-solvent (Oiling out risk) |

Part 3: Detailed Experimental Protocols

Protocol A: Reactive Crystallization (Salt Formation)

Primary method for isolation, purification, and solid-state stability.

Objective: Convert the oily free base into a crystalline Hydrochloride (HCl) or Oxalate salt.

Reagents:

-

Crude N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide (Free Base).

-

Solvent: Ethanol (absolute) or Isopropanol (IPA).

-

Acid Source: 4M HCl in Dioxane or Anhydrous Oxalic Acid.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g of the crude free base in 50 mL of Ethanol (5 vol). Stir at 25°C until a clear homogeneous solution is obtained.

-

Note: If particulates remain, filter through a 0.45 µm PTFE membrane.

-

-

Acid Addition (Controlled):

-

Place the vessel in an ice-water bath (0–5°C).

-

Add the acid solution dropwise over 30 minutes.

-

Stoichiometry: Target 1.05 equivalents of acid relative to the amine.

-

Observation: A white precipitate or turbidity should form. If oiling occurs, increase temperature to 40°C to re-dissolve, then cool more slowly.

-

-

Aging (Ostwald Ripening): Once addition is complete, warm the slurry to 50°C for 1 hour, then cool slowly (10°C/hour) back to 0°C. This thermal cycling promotes crystal growth over nucleation, reducing fines.

-

Isolation: Filter the solids using a sintered glass funnel under vacuum.

-

Washing: Wash the cake with 2 × 10 mL of cold MTBE or Acetone (Anti-solvent) to remove residual mother liquor and impurities.

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Chiral Resolution via Diastereomeric Salt Crystallization

Required if the target is a pure enantiomer (e.g., (R)-isomer) starting from a racemate.

Principle: Use a chiral acid to form diastereomeric salts with different solubility profiles.

Reagents:

-

Racemic Free Base.

-

Resolving Agents: L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid.

-

Solvent: Methanol/Water mixtures.

Workflow:

-

Screening: In parallel vials, mix equimolar amounts of racemate and resolving agent in 5 different solvents (MeOH, EtOH, IPA, Acetone/Water, Acetonitrile).

-

Evaluation: Heat to dissolve, then cool to room temperature. Check for solids.

-

Analysis: Analyze the precipitate via Chiral HPLC to determine Enantiomeric Excess (ee).

-

Scale-Up: Select the system yielding the highest ee and yield (typically >30% yield, >80% ee in first pass). Recrystallize the salt to upgrade ee to >99%.

Protocol C: Free Base Crystallization (Vapor Diffusion)

Targeting Single Crystals for X-Ray Diffraction.

Methodology:

-

Dissolve 50 mg of the free base in 0.5 mL of a "Good Solvent" (e.g., DCM or Toluene) in a small inner vial.

-

Place this open vial inside a larger jar containing 5 mL of a "Poor Solvent" (e.g., Pentane or Hexane).

-

Seal the outer jar tightly.

-

Mechanism: The volatile poor solvent diffuses into the good solvent, slowly increasing supersaturation and promoting high-quality crystal growth without oiling out.

-

Leave undisturbed for 3–7 days.

Part 4: Process Visualization (DOT Diagrams)

Diagram 1: Salt Selection & Crystallization Workflow

This flowchart guides the decision-making process for selecting the optimal solid form.

Caption: Decision tree for selecting the optimal crystallization pathway based on physical state and stereochemical requirements.

Diagram 2: Anti-Solvent Crystallization Mechanism

Visualizing the critical zone to avoid "oiling out" (Liquid-Liquid Phase Separation).

Caption: Pathway management to prevent Liquid-Liquid Phase Separation (Oiling Out) during anti-solvent addition.

Part 5: Troubleshooting & Critical Parameters

1. Oiling Out (Liquid-Liquid Phase Separation):

-

Cause: The compound separates as a liquid droplet phase before crystallizing. This is common with piperidine derivatives in hydrocarbon anti-solvents.

-

Solution:

-

Seed Crystals: Add 1-2 wt% of pure seed crystals at the cloud point.

-

Temperature: Conduct the crystallization at a higher temperature (closer to the boiling point of the solvent) and cool very slowly.

-

Solvent Switch: Change from Hexane to MTBE or Diisopropyl ether (DIPE), which have slightly better compatibility with the polar amide group.

-

2. Hygroscopicity:

-

Risk: HCl salts of secondary amines can be hygroscopic.

-

Mitigation: If the HCl salt is deliquescent, switch to Fumarate or Succinate salts. These counter-ions often form non-hygroscopic, high-melting crystalline lattices.

3. Polymorphism:

-

Always analyze the final solid via X-Ray Powder Diffraction (XRPD) . Different solvents can yield different polymorphs. For pharmaceutical development, the thermodynamically most stable form (usually the one with the highest melting point and density) is preferred.

Part 6: References

-

Lovering, F., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." Royal Society Open Science. (Discusses the synthesis and properties of N-acetamide piperidine fragments).

-

Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Authoritative text on general crystallization principles, MSZW, and anti-solvent techniques).

-

Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The standard reference for selecting counter-ions for basic drugs).

-

PubChem Compound Summary. (2025). "N-cyclopropyl-2-(4-methylpiperidin-1-yl)acetamide".[1][2] (Structural analog reference for physicochemical property estimation).

Sources

Formulation techniques for N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide delivery

Application Note: Formulation Strategies for N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide (NCP-2MA)

Abstract

This application note details the formulation development protocols for This compound (herein referred to as NCP-2MA ). Based on its chemical structure—a lipophilic amide core with a basic piperidine moiety—NCP-2MA presents specific challenges related to pH-dependent solubility and potential precipitation in the intestinal environment. This guide provides a "First Principles" approach to formulation, prioritizing salt selection for immediate release and lipid-based systems for bioavailability enhancement.

Pre-Formulation Characterization

Before initiating formulation, the physicochemical "personality" of NCP-2MA must be established. The molecule contains a secondary amine on the piperidine ring, making it a weak base.

Theoretical Profile:

-

LogP (Predicted): ~1.9 – 2.2 (Moderately Lipophilic)

-

pKa (Calculated): ~10.8 – 11.2 (Piperidine Nitrogen)

-

BCS Classification: Likely Class II (Low Solubility at neutral pH, High Permeability).

Protocol 1.1: pH-Solubility Profiling

Objective: Determine the "Crash-Out" pH point where the drug precipitates from solution.

Materials:

-

NCP-2MA (Free Base)

-

Buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (PBS).

-

HPLC-UV/Vis setup.

Procedure:

-

Excess Addition: Add excess NCP-2MA (approx. 50 mg) to 2 mL of each buffer in glass vials.

-

Equilibration: Vortex for 2 minutes, then shake at 37°C for 24 hours.

-

Filtration: Filter supernatant using 0.45 µm PVDF filters (avoid nylon, which may bind amides).

-

Quantification: Analyze filtrate via HPLC.

Expected Outcome & Interpretation:

| pH Medium | Predicted Solubility | Mechanism | Formulation Risk |

|---|---|---|---|

| pH 1.2 (Gastric) | High (>10 mg/mL) | Ionized (Cationic form) | Low (Good dissolution) |

| pH 4.5 (Transition) | Moderate | Partially Ionized | Moderate |

| pH 6.8 (Intestinal) | Low (<0.1 mg/mL) | Unionized (Free Base) | High (Precipitation) |

Critical Insight: The drastic drop in solubility at pH 6.8 indicates that while the drug will dissolve in the stomach, it risks precipitating upon entering the small intestine, potentially limiting absorption.

Formulation Strategy 1: Salt Selection (Primary Approach)

For basic amines like NCP-2MA, converting the free base to a salt is the most robust method to increase the dissolution rate and modify the micro-environmental pH (pH_M).

Protocol 2.1: Counter-Ion Screening

Objective: Identify a counter-ion that maintains solubility above the absorption threshold.

Workflow:

-

Stoichiometry: Prepare 1:1 molar equivalents of NCP-2MA and selected acids.

-

Solvent: Dissolve NCP-2MA in Ethanol/Acetone (1:1). Add acid solution dropwise.

-

Crystallization: Cool to 4°C. If no precipitate, add anti-solvent (Diethyl ether or Hexane).

Recommended Counter-Ions:

-

Hydrochloric Acid (HCl): Standard first choice. High melting point, generally non-hygroscopic.

-

Tartaric Acid (L-Tartrate): Creates a locally acidic micro-environment, preventing precipitation in the intestine.

-

Fumaric Acid: Useful if the HCl salt is hygroscopic.

Decision Logic (DOT Diagram):

Figure 1: Decision tree for salt selection vs. switching to lipid-based delivery.

Formulation Strategy 2: Lipid-Based Delivery (SEDDS)

If the salt screen fails (e.g., salts are hygroscopic or oils), or if bioavailability remains low due to permeability issues, a Self-Emulsifying Drug Delivery System (SEDDS) is the alternative. This solubilizes the lipophilic free base directly.

Protocol 3.1: Pseudo-Ternary Phase Diagram Construction

Objective: Define the region of spontaneous emulsification.

Components:

-

Oil Phase: Capryol 90 (Propylene glycol monocaprylate) - Solubilizer for amides.

-

Surfactant: Cremophor EL or Tween 80.

-

Co-Surfactant: Transcutol HP (Diethylene glycol monoethyl ether).

Procedure:

-

Mixture Preparation: Prepare varying ratios of Surfactant:Co-Surfactant (

) (e.g., 1:1, 2:1, 3:1). -

Titration: Aliquot oil into vials. Titrate with

under vortexing at 37°C. -

Water Addition: Add water dropwise (5% increments) to the oil/

blend. -

Observation: Record the point where the mixture turns from clear (microemulsion) to turbid (crude emulsion).

Formulation Target:

-

Drug Load: 50 mg/g.

-

Droplet Size: < 200 nm (measured by DLS) upon dilution in 0.1N HCl.

Advanced Delivery: Amorphous Solid Dispersion (ASD)

If NCP-2MA crystallizes too rapidly in the intestine (even as a salt), an ASD can maintain a "supersaturated" state.

Protocol 4.1: Solvent Evaporation Screening

Matrix Polymers: HPMC-AS (L and M grades), PVPVA 64. Drug:Polymer Ratio: 1:3 w/w.

-

Dissolve NCP-2MA and Polymer in Methanol/DCM (1:1).

-

Rotary evaporate at 40°C to form a film.

-

Vacuum dry for 24 hours.

-

Dissolution Test: Perform non-sink dissolution in pH 6.8 buffer. Look for the "Spring and Parachute" effect (rapid dissolution followed by sustained supersaturation).

Analytical Validation: The "Spring and Parachute" Assay

To verify the formulation prevents intestinal precipitation, use a pH-shift dissolution method.

Method:

-

Stage 1 (Gastric): Dissolve formulation in 750 mL 0.1N HCl (pH 1.2) for 2 hours.

-

Stage 2 (Intestinal): Add 250 mL of concentrated Phosphate buffer (0.2 M Na3PO4) to shift pH to 6.8 instantly.

-

Sampling: Sample every 5 minutes for the first 30 minutes after pH shift.

Success Criteria:

-

Salt Form: May show a drop in concentration, but should stabilize above the intrinsic solubility of the free base.

-

SEDDS: Should maintain 100% drug release (micellar solubilization) with no precipitation.

Summary of Recommendations

| Feature | Recommendation for NCP-2MA |

| Primary Strategy | Salt Formation (L-Tartrate or HCl) to improve pH 6.8 solubility. |

| Secondary Strategy | SEDDS (Capryol 90/Tween 80) if salts are hygroscopic. |

| Storage | Store under desiccant; secondary amines are prone to oxidation—consider adding antioxidant (BHT) if stability data shows degradation. |

| Capsule Shell | Use HPMC capsules (Quali-V) over Gelatin to prevent cross-linking with the amide/amine. |

References

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

-

Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Link

-

Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. Link

-

PubChem. (2025).[2] Compound Summary: N-cyclopropyl-2-(4-methylpiperidin-1-yl)acetamide (Structural Analog Reference). National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide Synthesis

Introduction

Welcome to the technical support center for the synthesis of N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently encountered challenges. The synthesis of this target molecule, a tertiary amide, involves two critical transformations: the formation of a secondary amine precursor and its subsequent acylation. Achieving high yields requires careful control of reaction conditions to prevent common side reactions such as over-alkylation and to ensure efficient amide bond formation. This document provides a logical, evidence-based framework to diagnose issues and optimize your synthetic strategy.

Part 1: Recommended Synthetic Pathway & Core Logic

The most reliable and high-yielding pathway to this compound involves a two-step sequence. This approach isolates the key challenges into discrete, manageable stages, allowing for easier troubleshooting and optimization.

-

Step 1: Reductive Amination to form the key secondary amine precursor, N-cyclopropyl-piperidin-2-ylmethanamine.

-

Step 2: Acetylation of the secondary amine to yield the final tertiary amide product.

This strategy is superior to direct N-alkylation of a pre-formed amide or direct alkylation of piperidin-2-ylmethanamine with a cyclopropyl halide. Direct alkylation methods often suffer from poor selectivity, leading to mixtures of mono- and di-alkylated products, and in the case of secondary amines, the formation of quaternary ammonium salts.[1][2] Reductive amination, by contrast, is a highly efficient and selective method for preparing secondary and tertiary amines.[3][4]

Caption: Troubleshooting logic for the acetylation step.

Potential Causes & Solutions:

-

Insufficient Reactivity: The reaction may be too slow at room temperature.

-

Causality: Amide bond formation has an activation energy barrier. While often exothermic, some thermal input may be needed to achieve a reasonable reaction rate, especially if the amine is somewhat sterically encumbered.

-

Solution: Gently heat the reaction mixture to 40-50 °C. Monitor the reaction progress by TLC or LC-MS to avoid potential decomposition at higher temperatures.

-

-

Inappropriate Acetylating Agent or Conditions:

-

Causality: The choice of acetylating agent dictates the required conditions. Using acetyl chloride generates HCl, which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Acetic anhydride is less reactive but produces acetic acid, which is less problematic. Using acetic acid directly requires a coupling agent to form a highly reactive activated ester in situ. [5][6] * Solution:

-

If using Acetyl Chloride: Add at least 1.1 equivalents of a non-nucleophilic tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to act as an HCl scavenger. Add the acetyl chloride slowly at 0 °C to control the initial exotherm.

-

If using Acetic Anhydride: This is often a milder and cleaner choice. A base is still recommended to activate the amine. The reaction may require gentle heating.

-

Consider Coupling Agents: For difficult couplings, activating acetic acid with a reagent like HATU or EDC/HOBt can be highly effective, but this adds cost and complexity and should not be necessary for this substrate. [7]

-

-

-

Presence of Moisture:

-

Causality: Acetyl chloride and acetic anhydride react rapidly with water. Any moisture in the solvent, on the glassware, or in the starting amine will consume the reagent, lowering the effective stoichiometry and reducing the yield.

-

Solution: Use anhydrous solvents (e.g., dry CH₂Cl₂, THF, or ACN). Dry all glassware in an oven before use. Ensure the secondary amine precursor is dry (e.g., by dissolving in a solvent and drying with MgSO₄, then filtering and removing the solvent in vacuo). Conduct the reaction under an inert atmosphere (N₂ or Ar).

-

Data Summary: Common Acetylating Agents

| Reagent | Reactivity | Byproduct | Key Consideration |

| Acetyl Chloride | High | HCl | Requires a base (e.g., Et₃N) to scavenge HCl. Very moisture sensitive. |

| Acetic Anhydride | Moderate | Acetic Acid | Cleaner, but may require gentle heating. Less sensitive to moisture than acetyl chloride. |

| Acetic Acid + Coupling Agent | High (in situ) | Varies (e.g., HOBt, urea) | Excellent for difficult cases, but adds cost and purification complexity. [6] |

Part 3: Recommended Experimental Protocols

Protocol 1: Synthesis of N-cyclopropyl-piperidin-2-ylmethanamine

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add piperidine-2-carbaldehyde (1.0 equiv.) and anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M concentration).

-

Amine Addition: Add cyclopropylamine (1.1 equiv.).

-

Stirring: Allow the mixture to stir at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with CH₂Cl₂.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure secondary amine.

Protocol 2: Synthesis of this compound

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-cyclopropyl-piperidin-2-ylmethanamine precursor (1.0 equiv.), anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M), and triethylamine (1.5 equiv.).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acylation: Slowly add acetyl chloride (1.2 equiv.) dropwise via syringe.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

-

Work-up: Quench the reaction with the addition of water.

-

Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with CH₂Cl₂.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ (to remove any remaining acid), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The final product can be purified by silica gel column chromatography or recrystallization.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I perform this synthesis as a one-pot reaction? A1: While one-pot reductive amination followed by acylation is possible, it is not recommended for initial optimization. The conditions for reductive amination (mildly acidic or neutral) and acylation (basic) are conflicting. A stepwise procedure with work-up and isolation of the intermediate allows for better control, easier troubleshooting, and ultimately a purer final product.

Q2: How do I best monitor the progress of these reactions? A2: Thin-Layer Chromatography (TLC) is the most convenient method. For the reductive amination, stain with ninhydrin; the primary amine (cyclopropylamine) will stain strongly (Ruhemann's purple), while the product secondary amine will stain a different color (often yellow-orange). The aldehyde can be visualized with a p-anisaldehyde stain. For the acetylation, both the starting amine and the product amide can be visualized with a potassium permanganate (KMnO₄) stain. LC-MS provides the most definitive tracking of starting material consumption and product formation.

Q3: My final product seems to be contaminated with an over-acetylated byproduct. What is this and how can I avoid it? A3: While unlikely for this specific structure, highly reactive conditions could theoretically lead to side reactions. A more common issue is contamination from starting materials or reagents. Ensure your precursor amine is pure before the acetylation step and that your work-up is thorough to remove the base and any unreacted acetylating agent.

Q4: Are there any stereochemical considerations? A4: Yes. If you start with racemic piperidine-2-carbaldehyde, your final product will be a racemate. If you use an enantiomerically pure starting material, the stereocenter at the 2-position of the piperidine ring should be preserved throughout this synthetic sequence, as the reactions do not occur at that chiral center.

References

- Benchchem Technical Support Center. (n.d.). Amide Coupling Reactions with Electron-Rich Amines.

- Tajbakhsh, M., et al. (n.d.). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine.

- Amphoteros. (2014). Uphill battles in amide couplings.

- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.

- Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?

- Larsson, P., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 10.1039/C5OB02129D.

- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?

- University of Calgary. (n.d.). Ch22: Alkylation of Amines.

- ChemRxiv. (n.d.). Direct Alkylative Reductive Amination using 1-Allylsilatrane.

- Google Patents. (n.d.). WO2009012005A1 - Preparation of n-alkylated opiates by reductive amination.

- ResearchGate. (2017). N-alkylation of secondary amine?

- Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.

- Powers, I. G., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sanad.iau.ir [sanad.iau.ir]

- 4. WO2009012005A1 - Preparation of n-alkylated opiates by reductive amination - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. hepatochem.com [hepatochem.com]

- 7. reddit.com [reddit.com]

Troubleshooting solubility issues with N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide

Technical Support Center: N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide

A Message from Your Senior Application Scientist

Welcome to the technical support center for this compound. As scientists and researchers, we understand that compound solubility is a cornerstone of successful experimentation, directly impacting data quality, reproducibility, and the ultimate success of your projects. The unique structural features of this compound present specific solubility challenges that require a nuanced and informed approach.

This guide is designed to be your primary resource for overcoming these challenges. We will move beyond simple procedural lists to explain the fundamental chemical principles governing the solubility of this compound. By understanding the "why" behind a particular method, you will be empowered to not only solve current issues but also to anticipate and prevent future solubility-related setbacks. We will cover everything from initial solvent selection to advanced troubleshooting of precipitation issues, providing you with the authoritative, field-tested insights needed to proceed with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: To effectively troubleshoot solubility, we must first understand the molecule's structure. This compound has two key features that dictate its behavior in solution:

-

A Basic Piperidine Ring: The nitrogen atom within the piperidine ring is a weak base. This means it can accept a proton (become protonated or ionized) in acidic conditions.[1][2] The protonated, ionized form of the molecule is significantly more polar and, therefore, more soluble in aqueous solutions.[3][4]

-

Lipophilic Moieties: The cyclopropyl group and the overall carbon framework are non-polar or "lipophilic." These parts of the molecule prefer non-polar environments and are the primary reason for its low solubility in neutral water.[1]

The interplay between these two features is critical. The compound's solubility is not a single value but a variable that is highly dependent on the pH of the solution.[3][4]

Q2: What are the predicted pKa and LogP values for this compound, and what do they mean for my experiments?

A2: While experimental data for this specific molecule is not widely published, we can use computational models to predict these crucial parameters.[5][6][7][8]

| Parameter | Predicted Value | Implication for Solubility |

| pKa | ~8.5 - 9.5 | This is the pH at which 50% of the compound is in its protonated (ionized) form. At pH values significantly below the pKa (e.g., pH < 7), the compound will be predominantly ionized and exhibit its highest aqueous solubility. At pH values above the pKa, it will be in its neutral, less soluble form.[1] |

| LogP | ~1.5 - 2.5 | LogP (octanol-water partition coefficient) measures lipophilicity.[6][9] A value in this range indicates moderate lipophilicity, confirming that the compound is poorly soluble in water but will readily dissolve in many organic solvents. |

Q3: What is the best starting solvent for making a stock solution?

A3: For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including this compound. Ethanol is also a viable option.

Troubleshooting Guide: Common Solubility Problems

Problem 1: My compound, diluted from a DMSO stock, is precipitating immediately in my aqueous buffer (e.g., PBS at pH 7.4). Why is this happening?

Cause: This is a classic case of a compound crashing out of solution due to a rapid solvent shift.[10] The compound is highly soluble in 100% DMSO but has very low solubility in an aqueous buffer at neutral pH. When a small volume of the DMSO stock is added to the buffer, the DMSO disperses, and the compound is suddenly exposed to an environment (water) where it is not soluble, causing it to precipitate.[10]

Solutions (in order of recommendation):

-

pH Adjustment (Most Effective): The most reliable solution is to lower the pH of your aqueous buffer. Since this compound is a weak base, acidifying the buffer will protonate the piperidine nitrogen, dramatically increasing aqueous solubility.[2][4]

-

Action: Prepare your buffer at a lower pH (e.g., pH 4-5) using a biologically compatible acid like HCl. Test the final pH after adding the compound to ensure it remains in the desired range.

-

-

Reduce Final Concentration: Your target concentration may simply be above the compound's kinetic solubility limit in the final assay conditions.[10]

-

Action: Perform a serial dilution to determine the maximum concentration at which the compound remains soluble in your buffer at pH 7.4.

-

-

Incorporate a Co-solvent: A co-solvent can make the aqueous buffer more "hospitable" to the compound by reducing the polarity of the overall solution.[11][12][]

-

Modify Dilution Technique: Changing the order of addition can sometimes help.

-

Action: Instead of adding the DMSO stock to the buffer, try adding the buffer to the DMSO stock dropwise while vortexing.[10] This creates a more gradual transition in solvent polarity.

-

Problem 2: My compound dissolved initially but then precipitated over time or after a temperature change (e.g., moving from room temp to a 37°C incubator). What's going on?

Cause: This indicates that you have created a supersaturated solution. The initial concentration was above the compound's thermodynamic solubility but below its kinetic solubility. Over time, or with added energy (like heat), the unstable supersaturated solution equilibrates, and the excess compound precipitates out until it reaches its true thermodynamic solubility limit.

Solutions:

-

Determine Thermodynamic Solubility: You must work at or below the compound's true equilibrium solubility at the final experimental temperature. You can determine this using the Shake-Flask method outlined in the protocol section below.

-

Use a Formulation Strategy: For cell-based assays or in vivo studies where pH modification is not an option, consider using a formulation agent like a cyclodextrin. These agents can form inclusion complexes with the compound, creating a "pocket" that shields the lipophilic parts from water and enhances solubility.

Problem 3: I'm seeing inconsistent solubility results between different batches of my compound.

Cause: Inconsistent results between batches often point to differences in the solid form of the compound.

Potential Issues & Solutions:

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. These forms can have different crystal lattice energies and, consequently, different solubilities.

-

Action: Characterize the solid form of each batch using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). If polymorphism is confirmed, you may need to establish a process to consistently produce the same form.

-

-

Impurities: The presence of insoluble impurities can act as nucleation sites, encouraging your compound to precipitate at lower concentrations than expected.[15] Conversely, certain soluble impurities could act as co-solvents, giving a false impression of higher solubility.[16]

-

Action: Check the purity of each batch using a high-resolution method like HPLC or LC-MS.

-

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to addressing solubility issues with this compound.

Caption: A decision tree for troubleshooting solubility issues.

Experimental Protocol: Kinetic Solubility Assessment

This protocol describes a high-throughput method to determine the kinetic solubility of this compound in a buffer of your choice.[17][18] This assay measures how much compound stays in solution after being rapidly diluted from a DMSO stock, which mimics many common experimental workflows.[18]

Materials:

-

This compound

-

DMSO (Anhydrous)

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microplates (polypropylene for compound storage, clear UV-transparent for analysis)

-

Plate shaker

-

Plate reader with UV-Vis absorbance capabilities or a nephelometer

Methodology:

-

Prepare Stock Solution: Create a 10 mM stock solution of the compound in 100% DMSO. Ensure the compound is fully dissolved.

-

Prepare Serial Dilutions: In a 96-well polypropylene plate, perform a serial dilution of the DMSO stock to create a range of concentrations (e.g., from 10 mM down to ~0.02 mM).

-

Dilution into Aqueous Buffer: Add 98 µL of your chosen aqueous buffer to the wells of a new 96-well plate.

-

Transfer Compound: Using a multichannel pipette, transfer 2 µL of each DMSO concentration from the dilution plate into the corresponding wells of the buffer plate. This results in a 1:50 dilution and a final DMSO concentration of 2%.

-

Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours. This allows the solution to equilibrate and for any precipitation to occur.

-

Quantification (Choose one method):

-

Nephelometry (Light Scattering): Measure the light scattering in each well using a nephelometer. An increase in scattering relative to buffer-only controls indicates the formation of a precipitate. The highest concentration without a significant increase in scattering is the kinetic solubility limit.

-

Direct UV Assay: After incubation, filter the plate to remove any precipitate. Transfer the filtrate to a UV-transparent plate. Measure the UV absorbance at the compound's λmax. Create a calibration curve using standards prepared in a DMSO/buffer mixture that did not precipitate. Calculate the concentration in each well to determine the solubility limit.

-

Data Analysis:

The kinetic solubility is defined as the highest concentration at which the compound remains fully dissolved under these conditions.

References

-

Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). ACS Publications. Retrieved from [Link]

-

Cosolvent. (n.d.). In Wikipedia. Retrieved from [Link]

-

Novel Methods for the Prediction of logP, pKa, and logD. (2002). ACS Publications. Retrieved from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

-

Rupp, M. (n.d.). Predicting the pKa of Small Molecules. arXiv. Retrieved from [Link]

-

pKa prediction of monoprotic small molecules the SMARTS way. (2009). ResearchGate. Retrieved from [Link]

-

Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. (2021). PMC. Retrieved from [Link]

-

Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024). JoVE. Retrieved from [Link]

-

The influence of pH on solubility in water. (n.d.). Course Hero. Retrieved from [Link]

-

Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (2014). SciELO. Retrieved from [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

-

Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. (2019). Organic Process Research & Development. Retrieved from [Link]

-

Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences. Retrieved from [Link]

-

Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2018). Protocols.io. Retrieved from [Link]

-

Kinetic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. Retrieved from [Link]

-

Solubilization by cosolvents. Establishing useful constants for the log-linear model. (2007). ResearchGate. Retrieved from [Link]

-

N-cyclopropyl-2-(3-methylpiperidin-1-yl)acetamide. (n.d.). PubChem. Retrieved from [Link]

-

N-cyclopropyl-2-(4-methylpiperidin-1-yl)acetamide. (n.d.). PubChem. Retrieved from [Link]

-

Need help with drug compound precipitating out of solution.. (2022). Reddit. Retrieved from [Link]

-

What are the chances of precipitation in column while using buffers as mobile phase?. (2012). ResearchGate. Retrieved from [Link]

-

Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9). (n.d.). Cheméo. Retrieved from [Link]

-

How do I force my compound to precipitate?. (2022). Reddit. Retrieved from [Link]

-

N-cyclopropyl-2-(piperazin-1-yl)acetamide. (n.d.). PubChem. Retrieved from [Link]

-

Acetamide, N-(2-methylpropyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. (2021). PMC. Retrieved from [Link]

Sources

- 1. jove.com [jove.com]

- 2. scielo.br [scielo.br]

- 3. ascendiacdmo.com [ascendiacdmo.com]